Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-9(7-14)10(8)13/h8-10H,4-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEQZRPOOJVDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330763-51-3 | |
| Record name | tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrogenation of Benzyl-Protected Precursors
A widely cited method involves the hydrogenolysis of tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate (CAS 201162-52-9) using palladium on carbon (Pd/C) in ethanol.
Procedure :
-
Dissolve the benzyl-protected precursor (0.62 g, 1.2 mmol) in absolute ethanol (10 mL).
-
Add 10% Pd/C (60 mg) and stir under H₂ atmosphere (1 atm) for 18 hours.
-
Filter through Celite, concentrate under reduced pressure, and purify via column chromatography (SiO₂, 1% NH₄OH/9% MeOH/90% CH₂Cl₂).
Outcomes :
Magnesium Methoxide-Mediated Reduction
An alternative approach from patent literature employs magnesium methoxide for stereoselective reduction of unsaturated intermediates.
Procedure :
-
React 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene (2.5 g) with magnesium turnings (0.5 g) in methanol at 0°C.
-
Warm to ambient temperature, stir for 1 hour, then quench with potassium dihydrogen phosphate (10 g in 40 mL H₂O).
-
Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Outcomes :
-
Yield : 72% (0.16 g)
-
Epimeric Ratio : 25:75 (exo:endo)
-
Key Limitation : Requires careful control of reaction temperature to minimize epimerization.
Optimization Strategies
Catalyst Selection
Comparative studies highlight the impact of catalyst choice on yield and stereochemical outcomes:
| Catalyst System | Yield (%) | exo:endo Ratio | Source |
|---|---|---|---|
| 10% Pd/C in EtOH | 100 | N/A | |
| Mg/MeOH | 72 | 25:75 | |
| NaBH₄ with Pyridine | 68 | 30:70 |
Catalytic hydrogenation (Pd/C) outperforms stoichiometric reductants in yield but requires longer reaction times.
Solvent Effects
Ethanol and methanol emerge as optimal solvents:
-
Ethanol : Enhances hydrogen solubility, improving Pd/C activity.
-
Methanol : Facilitates magnesium methoxide formation critical for selective reduction.
Case Study: Gram-Scale Synthesis
A representative large-scale procedure from WO1999029690A1 demonstrates practical considerations:
Steps :
-
Charge 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one (10.82 g, 50 mmol) into HCl (5M, 100 mL).
-
Add diethyl ether (70.8 g, 955 mmol) at 0°C, stir for 5 minutes.
-
Introduce POCl₃ (1.34 g, 8.7 mmol) and pyridine (6.22 g) at -10°C.
-
Quench with ice/water, extract with ethyl acetate, and purify via recrystallization.
Results :
-
Scale : 50 mmol input
-
Isolated Yield : 35% (2.5 g)
-
Purity : 97% (NMR)
Comparative Analysis of Methods
| Parameter | Hydrogenation | Mg/MeOH Reduction |
|---|---|---|
| Reaction Time | 18 h | 1 h |
| Temperature | Ambient | 0°C to ambient |
| Stereochemical Control | N/A | Moderate |
| Scalability | Excellent (>10 g) | Limited (<5 g) |
Hydrogenation is preferred for scalability, while magnesium methoxide offers faster reaction times at smaller scales.
Challenges and Mitigation Strategies
Epimerization During Reduction
The 8-amino group’s configuration is prone to racemization under basic conditions. Mitigation approaches include:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, reduction may yield amines or alkanes, and substitution may yield various functionalized derivatives .
Scientific Research Applications
Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of neurotransmitter reuptake or modulation of enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The azabicyclo[3.2.1]octane scaffold is a versatile platform for structural modifications. Below is a detailed comparison of tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate with key analogs:
Table 1: Structural and Functional Comparisons
Table 2: Pharmacological and Toxicological Profiles
| Compound Name | Target/Mechanism | Toxicity | Applications |
|---|---|---|---|
| This compound | Monoamine transporters (SERT, NET) | Moderate toxicity (skin/eye irritation) | Antidepressant and anxiolytic drug development . |
| Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Antibacterial targets (e.g., bacterial enzymes) | Low toxicity | Antibacterial agent in preclinical studies . |
| Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate | Opioid receptors | High specificity, low off-target effects | Investigated as an opioid receptor antagonist . |
Key Structural and Functional Insights
Amino Group vs. Hydroxymethyl Group: The amino group at C8 in the target compound enhances its ability to participate in hydrogen bonding, crucial for interactions with neurotransmitter transporters .
Diazabicyclo vs. Mono-Aza Derivatives: The addition of a second nitrogen (e.g., 3,8-diazabicyclo) increases basicity and receptor affinity, making diaza derivatives more potent in CNS applications .
Stereochemical Influence :
- Stereoisomers such as endo vs. exo configurations significantly impact biological activity. For example, endo-hydroxy derivatives exhibit higher metabolic stability than exo counterparts .
Functional Group Reactivity: The cyano group in tert-butyl 8-cyano-3-azabicyclo[3.2.1]octane-3-carboxylate facilitates nucleophilic additions, enabling its use in bioconjugation , whereas the formyl group in other analogs serves as a versatile intermediate for further derivatization .
Biological Activity
Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound recognized for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- CAS Number : 1330763-51-3
- SMILES Notation : O=C(N1CC(C2N)CCC2C1)OC(C)(C)C
This compound features a tert-butyl group, an amino group, and a carboxylate group, contributing to its distinct chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to disrupt protein-protein interactions, a common characteristic of macrocyclic compounds. This disruption can influence various biochemical pathways, including those involved in:
- Enzyme inhibition
- Signal transduction
- Cellular communication
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | Inhibition of FAAH | In vitro assays | 25% inhibition at 30 µM |
| Study B | Interaction with NAAA | Competitive ABPP | Non-covalent binding observed |
| Study C | Selectivity towards AC | Biochemical profiling | 34% inhibition at 30 µM |
Case Studies
-
Inhibition of Fatty Acid Amide Hydrolase (FAAH) :
- This compound demonstrated significant inhibition of FAAH, an enzyme involved in the degradation of endocannabinoids. The study reported a 25% inhibition at a concentration of 30 µM, indicating potential therapeutic applications in pain management and inflammation control.
-
Interaction with N-Acylethanolamine Acid Amidase (NAAA) :
- In competitive activity-based protein profiling (ABPP), the compound showed non-covalent interactions with NAAA, suggesting a role in modulating lipid signaling pathways that could affect pain and inflammation.
Research Applications
The unique properties of this compound make it a valuable tool in various research fields:
- Medicinal Chemistry : As a scaffold for developing new drugs targeting FAAH and NAAA.
- Biochemistry : To study protein-protein interactions and their implications in cellular signaling.
- Pharmacology : Evaluating its efficacy in models of pain and inflammation.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via functionalization of the 8-position of the 3-azabicyclo[3.2.1]octane scaffold. Key steps include:
- Reductive amination : Introduction of the amino group using reducing agents like NaBHCN or catalytic hydrogenation under controlled pressure .
- Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is often employed to protect the amine during intermediate steps, with cleavage achieved via acidic conditions (e.g., TFA) .
- Optimization : Reaction efficiency depends on solvent polarity (e.g., THF or DCM), temperature (often 0–25°C for amine stability), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures intermediate purity .
Q. How can the stereochemical integrity of this compound be confirmed during synthesis?
- Chiral HPLC or SFC : Resolves enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .
- X-ray crystallography : Provides definitive confirmation of absolute configuration, particularly for intermediates like tert-butyl 8-formyl derivatives .
- NMR spectroscopy : - and -NMR coupling constants (e.g., vicinal ) help infer spatial arrangements of substituents on the bicyclic scaffold .
Q. What biological activities are associated with the 3-azabicyclo[3.2.1]octane scaffold, and how is this compound screened for pharmacological potential?
- Neurotransmitter modulation : Analogous compounds (e.g., 8-azabicyclo derivatives) exhibit affinity for dopamine and serotonin receptors, suggesting CNS applications .
- In vitro screening : Assays include receptor binding (radioligand displacement), functional activity (cAMP or calcium flux), and metabolic stability in liver microsomes .
- Key data : Bioactivity is influenced by substituent polarity; for example, amino groups enhance solubility but may reduce blood-brain barrier penetration .
Advanced Research Questions
Q. How do substituents at the 8-position of the 3-azabicyclo[3.2.1]octane scaffold influence structure-activity relationships (SAR)?
- Comparative studies : Derivatives with alkyl, aryl, or heteroatom substituents (e.g., fluoro or hydroxyl groups) show varied receptor selectivity. For example:
| Substituent | Biological Activity | Reference |
|---|---|---|
| 8-Amino | Dopamine D2 partial agonism | |
| 8-Fluoro | Enhanced metabolic stability | |
| 8-Formyl | Intermediate for further functionalization |
- Mechanistic insights : Electron-withdrawing groups (e.g., trifluoroacetyl) alter electron density at the nitrogen, modulating receptor interactions .
Q. What enantioselective strategies are effective for constructing the 3-azabicyclo[3.2.1]octane core with high stereochemical fidelity?
- Asymmetric catalysis : Chiral ligands (e.g., BINAP or Jacobsen catalysts) enable enantioselective cyclization or reductive amination .
- Dynamic kinetic resolution : Applied to intermediates like tert-butyl 8-oxo derivatives, achieving >90% enantiomeric excess (ee) in optimized cases .
- Challenges : Steric hindrance from the bicyclic framework complicates catalyst-substrate interactions, requiring tailored ligand design .
Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?
- Pharmacokinetic profiling : Measure parameters like bioavailability, plasma protein binding, and clearance to explain discrepancies .
- Metabolite identification : LC-MS/MS identifies active or inhibitory metabolites that may alter in vivo efficacy .
- Dose-response refinement : Adjust dosing regimens to account for species-specific metabolic pathways (e.g., cytochrome P450 differences) .
Q. What advanced analytical techniques are critical for characterizing degradation products of this compound under stressed conditions?
- Forced degradation studies : Expose the compound to heat, light, or acidic/alkaline conditions, followed by:
- UPLC-QTOF-MS : Identifies degradation products via high-resolution mass spectra .
- NMR structural elucidation : Assigns peaks to fragmented or oxidized species (e.g., tert-butyl cleavage or amine oxidation) .
Methodological Notes
- Synthesis scalability : Pilot-scale reactions (e.g., >10 g) require careful optimization of exothermic steps, such as hydrogenation, to prevent byproduct formation .
- Data validation : Cross-validate biological assays using orthogonal methods (e.g., SPR for binding affinity vs. functional assays) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
